Cas no 84005-98-1 (Ethyl morpholine-3-carboxylate)

Ethyl morpholine-3-carboxylate structure
84005-98-1 structure
Product Name:Ethyl morpholine-3-carboxylate
N.o CAS:84005-98-1
MF:C7H13NO3
MW:159.183022260666
MDL:MFCD12755498
CID:1011880
PubChem ID:18354446
Update Time:2025-05-21

Ethyl morpholine-3-carboxylate Propriedades químicas e físicas

Nomes e Identificadores

    • Ethyl morpholine-3-carboxylate
    • Ethyl 3-Morpholinecarboxylate
    • Ethyl morpholine-3-carboxylate hydrochloride
    • morpholine-3-carboxylic acid ethyl ester
    • CS-0129377
    • DB-062940
    • AKOS013491652
    • CS-11343
    • SB47688
    • MFCD11226626
    • EN300-2970759
    • 3-Morpholinecarboxylic acid, ethyl ester
    • MFCD12406992
    • DB-075991
    • 3-Morpholinecarboxylic acid ethyl ester
    • SCHEMBL2387479
    • (S)-ethyl morpholine-3-carboxylate
    • 3,4-O-(1-methylethylidene)-D-Arabinose
    • 84005-98-1
    • SY016483
    • Ethyl3-Morpholinecarboxylate
    • WQOAAQVACAHQMK-UHFFFAOYSA-N
    • J-512938
    • AC2331
    • MDL: MFCD12755498
    • Inchi: 1S/C7H13NO3/c1-2-11-7(9)6-5-10-4-3-8-6/h6,8H,2-5H2,1H3
    • Chave InChI: WQOAAQVACAHQMK-UHFFFAOYSA-N
    • SMILES: O=C(C1COCCN1)OCC

Propriedades Computadas

  • Massa Exacta: 159.08954328g/mol
  • Massa monoisotópica: 159.08954328g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 1
  • Contagem de aceitadores de ligações de hidrogénio: 4
  • Contagem de Átomos Pesados: 11
  • Contagem de Ligações Rotativas: 3
  • Complexidade: 138
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 1
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: -0.3
  • Superfície polar topológica: 47.6Ų

Propriedades Experimentais

  • Densidade: 1.078±0.06 g/cm3 (20 ºC 760 Torr),
  • Ponto de ebulição: 221.4±30.0 ºC (760 Torr),
  • Ponto de Flash: 87.7±24.6 ºC,
  • Solubilidade: 易溶 (196 g/L) (25 ºC),

Ethyl morpholine-3-carboxylate Informações de segurança

  • Classe de Perigo:IRRITANT

Ethyl morpholine-3-carboxylate Preçomais >>

Categorias Relacionadas No. Product Name Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
Alichem
A449037001-5g
Ethyl morpholine-3-carboxylate
84005-98-1 97%
5g
$498.20 2023-08-31
Alichem
A449037001-10g
Ethyl morpholine-3-carboxylate
84005-98-1 97%
10g
$769.30 2023-08-31
Alichem
A449037001-25g
Ethyl morpholine-3-carboxylate
84005-98-1 97%
25g
$1531.92 2023-08-31
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
D850555-1g
Ethyl 3-Morpholinecarboxylate
84005-98-1 ≥97%
1g
¥1,177.20 2022-01-10
SHANG HAI XIAN DING Biotechnology Co., Ltd.
055418-1g
Ethyl morpholine-3-carboxylate hydrochloride
84005-98-1 90%
1g
3948CNY 2021-05-08
SHANG HAI XIAN DING Biotechnology Co., Ltd.
055418-500mg
Ethyl morpholine-3-carboxylate hydrochloride
84005-98-1 90%
500mg
2568CNY 2021-05-08
Chemenu
CM163496-5g
Ethyl morpholine-3-carboxylate
84005-98-1 97%
5g
$439 2021-08-05
Chemenu
CM163496-10g
Ethyl morpholine-3-carboxylate
84005-98-1 97%
10g
$734 2021-08-05
Chemenu
CM163496-25g
Ethyl morpholine-3-carboxylate
84005-98-1 97%
25g
$1377 2021-08-05
TRC
E924938-50mg
Ethyl morpholine-3-carboxylate
84005-98-1
50mg
$ 50.00 2022-06-05

Ethyl morpholine-3-carboxylate Método de produção

Método de produção 1

Condições de reacção
1.1 Reagents: Trityl chloride
1.2 -
1.3 Reagents: 2,2,2-Trifluoroethanol Solvents: Acetic acid ,  Dichloromethane
2.1 Solvents: Dichloromethane ;  2 h, rt
2.2 Reagents: 2,6-Lutidine ,  1,1,1,3,3,3-Hexafluoro-2-propanol ,  Copper(II) triflate ;  1 h, rt
2.3 Solvents: Dichloromethane ;  12 h, rt
2.4 Reagents: Ammonium hydroxide Solvents: Water ;  15 min, rt
Referência
SnAP reagents for the synthesis of piperazines and morpholines
Luescher, Michael U.; et al, Organic Letters, 2014, 16(4), 1236-1239

Método de produção 2

Condições de reacção
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ;  3 min, reflux; 45 min, reflux
2.1 Solvents: Dichloromethane ;  2 h, rt
2.2 Reagents: 2,6-Lutidine ,  1,1,1,3,3,3-Hexafluoro-2-propanol ,  Copper(II) triflate ;  1 h, rt
2.3 Solvents: Dichloromethane ;  12 h, rt
2.4 Reagents: Ammonium hydroxide Solvents: Water ;  15 min, rt
Referência
SnAP reagents for the synthesis of piperazines and morpholines
Luescher, Michael U.; et al, Organic Letters, 2014, 16(4), 1236-1239

Método de produção 3

Condições de reacção
1.1 Reagents: Triethylamine ,  Methanesulfonyl chloride Solvents: Diethyl ether ;  5 min, rt; 1 h, rt
1.2 Reagents: Water
1.3 Solvents: Dimethylformamide ;  rt; 3 h, 100 °C; 100 °C → rt
1.4 Reagents: Water ;  rt
2.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ;  3 min, reflux; 45 min, reflux
3.1 Solvents: Dichloromethane ;  2 h, rt
3.2 Reagents: 2,6-Lutidine ,  1,1,1,3,3,3-Hexafluoro-2-propanol ,  Copper(II) triflate ;  1 h, rt
3.3 Solvents: Dichloromethane ;  12 h, rt
3.4 Reagents: Ammonium hydroxide Solvents: Water ;  15 min, rt
Referência
SnAP reagents for the synthesis of piperazines and morpholines
Luescher, Michael U.; et al, Organic Letters, 2014, 16(4), 1236-1239

Método de produção 4

Condições de reacção
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ,  Hexane ;  10 min, 0 °C; 30 min, 0 °C
1.2 0 °C; 0 °C → rt; 3 h, rt; rt → -78 °C
1.3 Reagents: Methanesulfonyl chloride ;  -78 °C; 15 min, -78 °C; -78 °C → rt; 14 h, rt
2.1 Reagents: Sodium iodide Solvents: Acetone ;  16 h, rt
3.1 Reagents: Trityl chloride
3.2 -
3.3 Reagents: 2,2,2-Trifluoroethanol Solvents: Acetic acid ,  Dichloromethane
4.1 Solvents: Dichloromethane ;  2 h, rt
4.2 Reagents: 2,6-Lutidine ,  1,1,1,3,3,3-Hexafluoro-2-propanol ,  Copper(II) triflate ;  1 h, rt
4.3 Solvents: Dichloromethane ;  12 h, rt
4.4 Reagents: Ammonium hydroxide Solvents: Water ;  15 min, rt
Referência
SnAP reagents for the synthesis of piperazines and morpholines
Luescher, Michael U.; et al, Organic Letters, 2014, 16(4), 1236-1239

Método de produção 5

Condições de reacção
1.1 Solvents: Dichloromethane ;  2 h, rt
1.2 Reagents: 2,6-Lutidine ,  1,1,1,3,3,3-Hexafluoro-2-propanol ,  Copper(II) triflate ;  1 h, rt
1.3 Solvents: Dichloromethane ;  12 h, rt
1.4 Reagents: Ammonium hydroxide Solvents: Water ;  15 min, rt
Referência
SnAP reagents for the synthesis of piperazines and morpholines
Luescher, Michael U.; et al, Organic Letters, 2014, 16(4), 1236-1239

Método de produção 6

Condições de reacção
1.1 Solvents: Dichloromethane ;  4 - 6 h, rt
2.1 Catalysts: Copper(II) triflate ,  rel-(4R,4′R)-2,2′-(1-Methylethylidene)bis[4,5-dihydro-4-phenyloxazole] Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ;  6 h, rt
2.2 Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ;  20 - 24 h, rt
Referência
Catalytic Synthesis of N-Unprotected Piperazines, Morpholines, and Thiomorpholines from Aldehydes and SnAP Reagents
Luescher, Michael U.; et al, Angewandte Chemie, 2015, 54(37), 10884-10888

Método de produção 7

Condições de reacção
1.1 Catalysts: Copper(II) triflate ,  rel-(4R,4′R)-2,2′-(1-Methylethylidene)bis[4,5-dihydro-4-phenyloxazole] Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ;  6 h, rt
1.2 Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ;  20 - 24 h, rt
Referência
Catalytic Synthesis of N-Unprotected Piperazines, Morpholines, and Thiomorpholines from Aldehydes and SnAP Reagents
Luescher, Michael U.; et al, Angewandte Chemie, 2015, 54(37), 10884-10888

Método de produção 8

Condições de reacção
1.1 Reagents: Sodium iodide Solvents: Acetone ;  16 h, rt
2.1 Reagents: Trityl chloride
2.2 -
2.3 Reagents: 2,2,2-Trifluoroethanol Solvents: Acetic acid ,  Dichloromethane
3.1 Solvents: Dichloromethane ;  2 h, rt
3.2 Reagents: 2,6-Lutidine ,  1,1,1,3,3,3-Hexafluoro-2-propanol ,  Copper(II) triflate ;  1 h, rt
3.3 Solvents: Dichloromethane ;  12 h, rt
3.4 Reagents: Ammonium hydroxide Solvents: Water ;  15 min, rt
Referência
SnAP reagents for the synthesis of piperazines and morpholines
Luescher, Michael U.; et al, Organic Letters, 2014, 16(4), 1236-1239

Método de produção 9

Condições de reacção
1.1 Reagents: Sodium hydride Solvents: Dimethyl sulfoxide ,  Tetrahydrofuran ;  0 °C; 0 °C → rt; 1 h, rt; rt → 0 °C
1.2 Solvents: Tetrahydrofuran ;  10 min, 0 °C; 0 °C → rt; 15 h, 55 °C
1.3 Reagents: Water ;  rt
2.1 Reagents: Triethylamine ,  Methanesulfonyl chloride Solvents: Diethyl ether ;  5 min, rt; 1 h, rt
2.2 Reagents: Water
2.3 Solvents: Dimethylformamide ;  rt; 3 h, 100 °C; 100 °C → rt
2.4 Reagents: Water ;  rt
3.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ;  3 min, reflux; 45 min, reflux
4.1 Solvents: Dichloromethane ;  2 h, rt
4.2 Reagents: 2,6-Lutidine ,  1,1,1,3,3,3-Hexafluoro-2-propanol ,  Copper(II) triflate ;  1 h, rt
4.3 Solvents: Dichloromethane ;  12 h, rt
4.4 Reagents: Ammonium hydroxide Solvents: Water ;  15 min, rt
Referência
SnAP reagents for the synthesis of piperazines and morpholines
Luescher, Michael U.; et al, Organic Letters, 2014, 16(4), 1236-1239

Ethyl morpholine-3-carboxylate Raw materials

Ethyl morpholine-3-carboxylate Preparation Products

Ethyl morpholine-3-carboxylate Fornecedores

Amadis Chemical Company Limited
Membro Ouro
Audited Supplier Fornecedor auditado
(CAS:84005-98-1)Ethyl morpholine-3-carboxylate
Número da Ordem:A840701
Estado das existências:in Stock
Quantidade:5g/10g
Pureza:99%
Informação de Preços Última Actualização:Friday, 30 August 2024 06:50
Preço ($):472.0/795.0
E- mail:sales@amadischem.com

Ethyl morpholine-3-carboxylate Literatura Relacionada

Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:84005-98-1)Ethyl morpholine-3-carboxylate
A840701
Pureza:99%/99%
Quantidade:5g/10g
Preço ($):472.0/795.0
E- mail